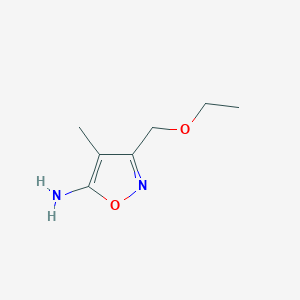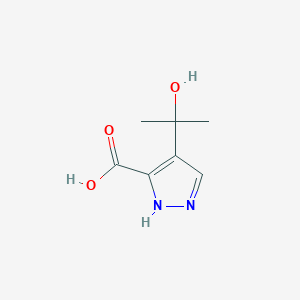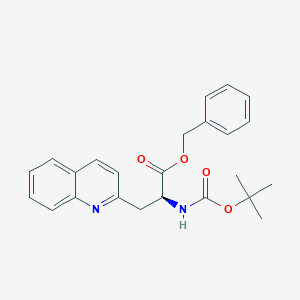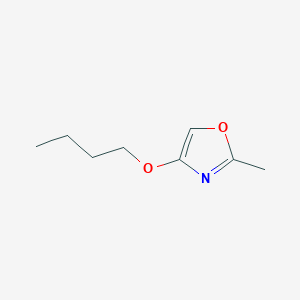
4-Butoxy-2-methyloxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butoxy-2-methyloxazole is a heterocyclic organic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-2-methyloxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is usually carried out at room temperature, ensuring stereospecificity with inversion of stereochemistry.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method enhances safety and efficiency by minimizing the handling of hazardous reagents and providing a controlled environment for the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Butoxy-2-methyloxazole undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where functional groups are replaced by others, often using catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO2), bromotrichloromethane.
Substitution: Various catalysts and reagents depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various oxazole derivatives, which can have different functional groups attached, enhancing their chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
4-Butoxy-2-methyloxazole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 4-Butoxy-2-methyloxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form non-covalent interactions, including hydrogen bonds and van der Waals forces, with these targets, leading to changes in their activity. These interactions are crucial for its biological effects, such as antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Oxazole: The parent compound with a simpler structure.
Isoxazole: A structural isomer with the oxygen and nitrogen atoms in different positions.
Oxadiazole: Contains an additional nitrogen atom in the ring.
Uniqueness: 4-Butoxy-2-methyloxazole is unique due to its butoxy and methyl substituents, which confer distinct chemical properties and reactivity. These substituents can enhance its solubility, stability, and biological activity compared to other oxazole derivatives .
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
4-butoxy-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C8H13NO2/c1-3-4-5-10-8-6-11-7(2)9-8/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
CIAIRIJBNBWHDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=COC(=N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B15206257.png)

![8-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15206266.png)


![(3aS,5R,6S,7S,7aS)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B15206281.png)
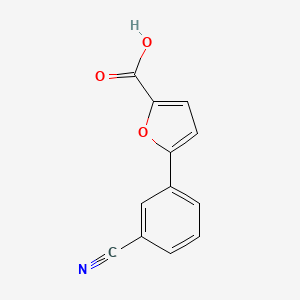


![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate](/img/structure/B15206309.png)
